![molecular formula C24H20N2O2 B14475706 2-{[2'-(4-Aminophenoxy)[1,1'-biphenyl]-2-yl]oxy}aniline CAS No. 65811-02-1](/img/structure/B14475706.png)
2-{[2'-(4-Aminophenoxy)[1,1'-biphenyl]-2-yl]oxy}aniline
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-{[2’-(4-Aminophenoxy)[1,1’-biphenyl]-2-yl]oxy}aniline is a complex organic compound characterized by its biphenyl structure with aminophenoxy groups
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2-{[2’-(4-Aminophenoxy)[1,1’-biphenyl]-2-yl]oxy}aniline typically involves multiple steps, starting with the preparation of intermediate compounds. One common method includes the reaction of 4-aminophenol with 2-bromobiphenyl under specific conditions to form the desired biphenyl structure. The reaction conditions often involve the use of palladium catalysts and bases such as potassium carbonate in a solvent like dimethylformamide (DMF) at elevated temperatures .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.
Analyse Des Réactions Chimiques
Types of Reactions
2-{[2’-(4-Aminophenoxy)[1,1’-biphenyl]-2-yl]oxy}aniline undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using reagents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be performed using hydrogen gas in the presence of a palladium catalyst.
Substitution: Nucleophilic substitution reactions are common, where the amino groups can be replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic conditions.
Reduction: Hydrogen gas with palladium on carbon (Pd/C) as a catalyst.
Substitution: Nucleophiles such as halides or alkoxides in polar solvents.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinones, while substitution reactions can produce various substituted biphenyl derivatives .
Applications De Recherche Scientifique
2-{[2’-(4-Aminophenoxy)[1,1’-biphenyl]-2-yl]oxy}aniline has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex organic molecules.
Biology: Investigated for its potential interactions with biological macromolecules.
Medicine: Explored for its potential therapeutic properties, including anti-cancer and anti-inflammatory effects.
Industry: Utilized in the production of advanced materials, such as polymers and coatings.
Mécanisme D'action
The mechanism of action of 2-{[2’-(4-Aminophenoxy)[1,1’-biphenyl]-2-yl]oxy}aniline involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use .
Comparaison Avec Des Composés Similaires
Similar Compounds
4,4’-Bis(4-aminophenoxy)biphenyl: Similar structure but with different substitution patterns.
3-{[4’-(3-Aminophenoxy)-[1,1’-biphenyl]-4-yl]oxy}aniline: Another biphenyl derivative with aminophenoxy groups.
Uniqueness
2-{[2’-(4-Aminophenoxy)[1,1’-biphenyl]-2-yl]oxy}aniline is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. This uniqueness makes it valuable for specialized applications in research and industry .
Propriétés
Numéro CAS |
65811-02-1 |
|---|---|
Formule moléculaire |
C24H20N2O2 |
Poids moléculaire |
368.4 g/mol |
Nom IUPAC |
2-[2-[2-(4-aminophenoxy)phenyl]phenoxy]aniline |
InChI |
InChI=1S/C24H20N2O2/c25-17-13-15-18(16-14-17)27-22-10-4-1-7-19(22)20-8-2-5-11-23(20)28-24-12-6-3-9-21(24)26/h1-16H,25-26H2 |
Clé InChI |
OWDYGDPSCRQTDT-UHFFFAOYSA-N |
SMILES canonique |
C1=CC=C(C(=C1)C2=CC=CC=C2OC3=CC=CC=C3N)OC4=CC=C(C=C4)N |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



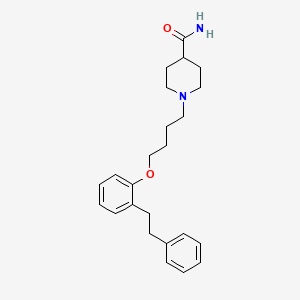


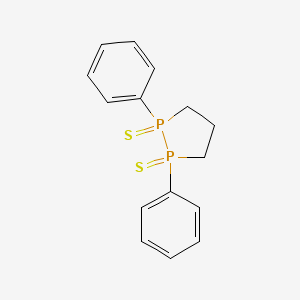
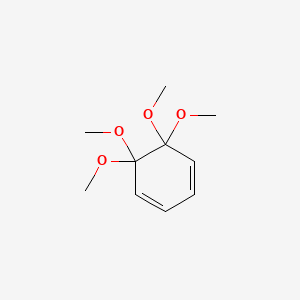
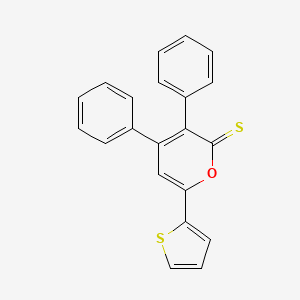

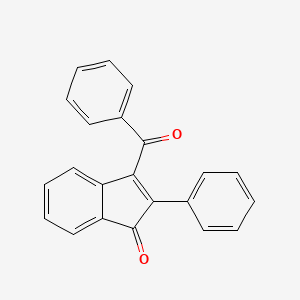
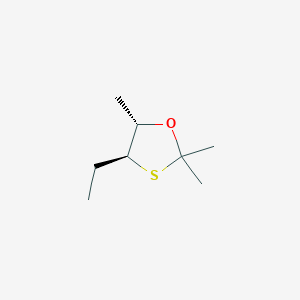
![3,4,6-Trimethyl-3,4-dihydro-9H-imidazo[1,2-a]purin-9-one](/img/structure/B14475675.png)

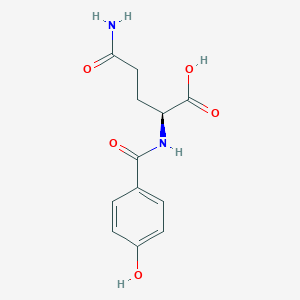
![2-Anthracenesulfonic acid, 1-amino-4-[[3-[[4-chloro-6-[(sulfophenyl)amino]-1,3,5-triazin-2-yl]amino]-2,4,6-trimethyl-5-sulfophenyl]amino]-9,10-dihydro-9,10-dioxo-, trisodium salt](/img/structure/B14475682.png)
